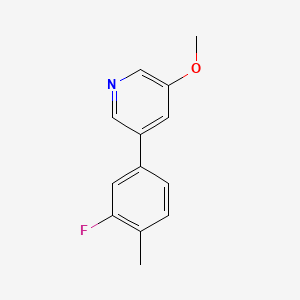

3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine

説明

特性

IUPAC Name |

3-(3-fluoro-4-methylphenyl)-5-methoxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-3-4-10(6-13(9)14)11-5-12(16-2)8-15-7-11/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVRMOLOZXDCHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=CN=C2)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742958 |

Source

|

| Record name | 3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-14-7 |

Source

|

| Record name | 3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine: A Modular, Palladium-Catalyzed Approach

An In-depth Technical Guide

Executive Summary

3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine is a substituted biaryl compound of interest in medicinal chemistry and materials science. Its structure, combining a methoxypyridine core with a fluorinated phenyl ring, makes it a valuable scaffold for the development of novel molecular entities. This guide provides a comprehensive, in-depth overview of a robust and modular synthetic pathway to this target molecule. The strategy hinges on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis renowned for its functional group tolerance and reliability[1][2].

We will dissect the synthesis into three core sections: the preparation of the two key precursors, 3-bromo-5-methoxypyridine and (3-fluoro-4-methylphenyl)boronic acid , followed by a detailed examination of their final coupling. This guide emphasizes the mechanistic rationale behind procedural choices, provides detailed, actionable experimental protocols, and presents comparative data to inform laboratory practice.

Retrosynthetic Analysis and Strategy

The most logical disconnection for the target molecule is at the C-C bond between the pyridine and phenyl rings. This bond can be efficiently formed using a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is selected as the method of choice due to the commercial availability and stability of the required boronic acid precursor.

The retrosynthetic analysis is as follows:

Sources

A Comprehensive Spectroscopic Guide to 3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine stands as a key heterocyclic building block, incorporating a substituted phenyl ring attached to a methoxypyridine core. This unique combination of a fluorine-substituted aromatic system and a pyridine ether makes it a valuable scaffold in medicinal chemistry. The electronic properties conferred by the fluorine atom and the methoxy group can significantly influence molecular interactions, metabolic stability, and pharmacokinetic profiles.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound possesses several key features that will give rise to characteristic spectroscopic signals.

-

Two Aromatic Rings: A pyridine ring and a benzene ring. Protons and carbons in these environments will appear in the aromatic region of the NMR spectra.

-

Substituents on the Pyridine Ring: A methoxy group (-OCH₃), which is an electron-donating group, will influence the chemical shifts of the pyridine protons and carbons.

-

Substituents on the Phenyl Ring: A fluorine atom (-F) and a methyl group (-CH₃). The highly electronegative fluorine atom will cause characteristic splitting in the NMR spectra due to spin-spin coupling with adjacent carbon and proton nuclei. The methyl group provides a distinct aliphatic signal.

Below is a diagram of the molecular structure with atom numbering for reference in the subsequent spectral analysis.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful technique for determining the connectivity of a molecule by analyzing the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum for this compound in a standard solvent like deuterochloroform (CDCl₃) would show distinct signals for each unique proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.38 | d | 1H | Pyridine H |

| 8.29 | s | 1H | Pyridine H |

| 7.41 | s | 1H | Pyridine H |

| 7.29 | d | 1H | Phenyl H |

| 7.22 | d | 1H | Phenyl H |

| 7.15 | t | 1H | Phenyl H |

| 3.89 | s | 3H | -OCH₃ |

| 2.31 | s | 3H | -CH₃ |

Experimental Protocol: ¹H NMR Spectroscopy

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[1] The deuterium signal is used by the spectrometer to lock the magnetic field.[1]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[2]

-

Transfer the solution to a 5 mm NMR tube using a pipette, ensuring no solid particles are transferred.[1]

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the instrument's magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.[1]

-

Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks.[1]

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), spectral width, and relaxation delay.[1]

-

Acquire the Free Induction Decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Caption: Predicted ESI-MS fragmentation pathway.

-

Loss of a Methyl Radical: Cleavage of the methyl group from either the methoxy or the tolyl moiety would result in a fragment ion at m/z 203.0743 .

-

Loss of a Methoxy Radical: Cleavage of the C-O bond of the ether would lead to the loss of a methoxy radical, producing an ion at m/z 187.0794 .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | -CH₃, -OCH₃ |

| 1600-1585, 1500-1400 | C=C stretch | Aromatic ring |

| 1250-1020 | C-O stretch | Aryl ether |

| 1200-1100 | C-F stretch | Fluoroaromatic |

Source: Based on standard IR correlation tables. [3][4]

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and CO₂.

-

Record a background spectrum of the empty sample stage (e.g., the clean ATR crystal). [5]2. Sample Application:

-

For an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

The instrument passes an infrared beam through the sample, and the detector measures the transmitted light.

-

An interferogram is generated, which is then mathematically converted to an IR spectrum via a Fourier transform. [6]4. Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Interpretation of the Predicted IR Spectrum

-

C-H Stretching: The region above 3000 cm⁻¹ will show sharp peaks corresponding to the aromatic C-H stretches, while the region just below 3000 cm⁻¹ will show peaks from the aliphatic C-H stretches of the methyl and methoxy groups.

-

Aromatic C=C Stretching: A series of sharp bands between 1400 and 1600 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the two aromatic rings.

-

C-O Stretching: A strong absorption band between 1250 and 1020 cm⁻¹ would be indicative of the aryl ether C-O bond.

-

C-F Stretching: A strong, characteristic absorption in the 1200-1100 cm⁻¹ region would confirm the presence of the carbon-fluorine bond.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and self-validating system for the structural confirmation of this compound. The predicted data presented in this guide, derived from established principles of spectroscopy and computational models, offer a detailed roadmap for researchers. The ¹H and ¹³C NMR spectra reveal the precise proton and carbon environments, including the key couplings to fluorine. High-resolution mass spectrometry confirms the elemental composition and provides structural insights through fragmentation analysis. Finally, IR spectroscopy verifies the presence of the essential functional groups. This multi-faceted spectroscopic fingerprint is indispensable for ensuring the identity, purity, and quality of this important chemical entity in any research or development setting.

References

-

ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (2023). Infrared spectroscopy correlation table. Retrieved January 16, 2026, from [Link]

- Moye, A. L., & Cochran, T. A. (1971). Simplified infrared functional group correlation chart.

- Mark, H., & Workman, J. (2023).

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 16, 2026, from [Link]

-

Calistry. (n.d.). Mass Spectroscopy Fragment Finder Calculator. Retrieved January 16, 2026, from [Link]

-

Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (2023). Nuclear magnetic resonance spectroscopy. Retrieved January 16, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved January 16, 2026, from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved January 16, 2026, from [Link]

-

Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. Retrieved January 16, 2026, from [Link]

-

Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved January 16, 2026, from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved January 16, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra (HTML5 version). Retrieved January 16, 2026, from [Link]

-

ISIC-EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC-EPFL mstoolbox. Retrieved January 16, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 16, 2026, from [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved January 16, 2026, from [Link]

-

University of Washington Proteomics Resource. (n.d.). Data Analysis Tools. Retrieved January 16, 2026, from [Link]

-

Bajpai, A. (2024). Free NMR Prediction: Your Lab's New Secret Weapon. YouTube. Retrieved January 16, 2026, from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved January 16, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Retrieved January 16, 2026, from [Link]

-

Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved January 16, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 16, 2026, from [Link]

-

JoVE. (2022). Imaging-Biological Tissues: Desorption Electrospray Ionization Mass Spectrometry l Protocol Preview. YouTube. Retrieved January 16, 2026, from [Link]

-

Sigma-Aldrich. (2019). IR Spectrum Table & Chart. ResearchGate. Retrieved January 16, 2026, from [Link]

-

University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved January 16, 2026, from [Link]

-

University of Maryland. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 16, 2026, from [Link]

-

Pearson. (2023). How might you use 13C NMR spectroscopy to differentiate between.... Retrieved January 16, 2026, from [Link]

- Lam, C. W. K., et al. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Hong Kong Medical Journal, 7(1), 53-60.

- Miyamoto, K., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Magnetic Resonance in Chemistry, 59(5), 467-475.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 16, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Principles of FTIR Spectroscopy. Retrieved January 16, 2026, from [Link]

- Nierth, A., et al. (2018). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 90(1), 191-213.

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 16, 2026, from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Chart. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved January 16, 2026, from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved January 16, 2026, from [Link]

-

CompOmics. (n.d.). fragmentation-analyzer. Retrieved January 16, 2026, from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved January 16, 2026, from [Link]

-

Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Retrieved January 16, 2026, from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved January 16, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 16, 2026, from [Link]

- Abraham, R. J., et al. (2010). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 48(8), 603-614.

- C. T. Saouma, et al. (2011). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 50(17), 8121-8128.

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. chem.uci.edu [chem.uci.edu]

3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine chemical properties

An In-Depth Technical Guide to 3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine: Synthesis, Characterization, and Potential Applications

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a fluorinated biaryl pyridine derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of extensive experimental data in peer-reviewed literature, this document synthesizes information from chemical supplier databases and established synthetic methodologies for analogous compounds. It outlines a detailed, plausible synthetic route, predicted physicochemical and spectroscopic properties, and standard protocols for its synthesis, purification, and characterization. This guide is intended for researchers, scientists, and drug development professionals interested in the strategic use of this and similar chemical entities.

Introduction and Molecular Overview

This compound is a biaryl compound featuring a pyridine ring linked to a fluorinated and methylated phenyl ring. The methoxy group on the pyridine ring and the fluoro and methyl groups on the phenyl ring are key structural motifs that can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity. Fluorine, in particular, is often incorporated into drug candidates to enhance properties such as metabolic stability, binding affinity, and lipophilicity. The pyridine core is a common scaffold in many pharmaceuticals due to its ability to form hydrogen bonds and its overall stability.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| CAS Number | 1373232-41-9 | |

| Molecular Formula | C13H12FNO | |

| Molecular Weight | 217.24 g/mol | |

| Canonical SMILES | COC1=CC(=CN=C1)C2=CC(=C(C=C2)F)C | |

| InChI | InChI=1S/C13H12FNO/c1-9-6-7-11(12(14)8-9)10-4-5-16-13(15-2)3-10 |

Proposed Synthesis Methodology: Suzuki-Miyaura Cross-Coupling

Overall Reaction Scheme:

Caption: Proposed Suzuki-Miyaura cross-coupling reaction for synthesis.

Detailed Experimental Protocol

This protocol is a generalized procedure based on standard Suzuki-Miyaura coupling conditions and should be optimized for this specific substrate combination.

Materials:

-

3-Bromo-5-methoxypyridine

-

(3-Fluoro-4-methylphenyl)boronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2])

-

Base (e.g., Sodium carbonate, Potassium carbonate)

-

Solvent system (e.g., 1,4-Dioxane and water, or Toluene, Ethanol, and water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl acetate)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methoxypyridine (1.0 eq), (3-fluoro-4-methylphenyl)boronic acid (1.2 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

-

Solvent and Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). Stir the mixture for 5-10 minutes to ensure dissolution and mixing. Add the palladium catalyst (0.02-0.05 eq) to the flask under a positive flow of the inert gas.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (3-bromo-5-methoxypyridine) is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine. The aqueous washes remove the inorganic base and boronic acid byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Predicted Physicochemical Properties

The following properties are predicted based on the molecular structure and data from analogous compounds. Experimental verification is required.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale |

| Physical State | White to off-white solid | Biaryl compounds of this molecular weight are typically solids at room temperature. |

| Melting Point | 80 - 120 °C | The rigid, planar structure of the biaryl system and potential for intermolecular interactions would suggest a melting point in this range. |

| Boiling Point | > 300 °C | A high boiling point is expected due to the molecular weight and polarity. |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, THF). Sparingly soluble in non-polar solvents (e.g., Hexanes). Insoluble in water. | The presence of polar groups (methoxy, pyridine nitrogen, fluorine) and a significant non-polar hydrocarbon backbone dictates this solubility profile. |

| pKa (of pyridinium ion) | 3.5 - 4.5 | The methoxy group is electron-donating, which would slightly increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2). However, the aryl group is electron-withdrawing, which would decrease the basicity. The net effect is a predicted pKa in this range. |

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics for this compound. These serve as a guide for characterization.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Pyridine Ring): Expect three distinct signals in the aromatic region (δ 7.0-8.5 ppm). The protons will show coupling to each other.

-

Aromatic Protons (Phenyl Ring): Expect three signals in the aromatic region (δ 7.0-7.5 ppm), with characteristic couplings to each other and to the fluorine atom.

-

Methoxy Protons: A sharp singlet at approximately δ 3.8-4.0 ppm, integrating to 3H.

-

Methyl Protons: A singlet (or a doublet due to coupling with fluorine) at approximately δ 2.2-2.4 ppm, integrating to 3H.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Expect 11 distinct signals in the aromatic region (δ 110-165 ppm). The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant. Other carbons in the fluorinated ring will show smaller C-F couplings.

-

Methoxy Carbon: A signal around δ 55-60 ppm.

-

Methyl Carbon: A signal around δ 15-20 ppm.

Mass Spectrometry (MS):

-

Molecular Ion (M+): The primary ion observed will correspond to the molecular weight of the compound. For Electron Impact (EI) ionization, this would be at m/z = 217. For Electrospray Ionization (ESI), the protonated molecule [M+H]+ would be observed at m/z = 218.

Potential Applications in Research and Drug Development

The structural features of this compound make it an attractive scaffold for investigation in several areas:

-

Medicinal Chemistry: The biarylpyridine motif is present in a number of biologically active compounds. The specific substitution pattern may offer opportunities for developing inhibitors of kinases, G-protein coupled receptors (GPCRs), or other enzyme classes. The fluorine and methyl groups can be used to fine-tune potency, selectivity, and pharmacokinetic properties.

-

Agrochemicals: Similar structures are often explored for their potential as herbicides, fungicides, or insecticides.

-

Materials Science: Pyridine-containing organic molecules can be used as ligands for metal complexes, which may have applications in catalysis or as organic light-emitting diodes (OLEDs).

Caption: Potential research and development workflow.

Safety and Handling

As with any research chemical with limited toxicological data, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a chemical entity with significant potential for further investigation, particularly in the field of drug discovery. While detailed experimental data is sparse, established synthetic methodologies, such as the Suzuki-Miyaura cross-coupling, provide a clear path for its synthesis and subsequent study. The predicted physicochemical and spectroscopic properties outlined in this guide offer a solid foundation for its characterization. Researchers and scientists are encouraged to use this information as a starting point for their own investigations into the properties and applications of this promising molecule.

References

-

This compound . Molport. [Link]

In vitro metabolism of 3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine

An In-Depth Technical Guide: In Vitro Metabolism of 3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine

Abstract

This technical guide provides a comprehensive framework for investigating the in vitro metabolic fate of this compound, a novel chemical entity (NCE). Understanding a compound's metabolic profile is a cornerstone of modern drug discovery, essential for optimizing pharmacokinetic properties, predicting in vivo clearance, and identifying potential drug-drug interactions (DDIs).[1][2][3] This document outlines predictive metabolic pathways based on the molecule's structure, details robust experimental protocols for metabolic stability and metabolite identification using human liver microsomes, and describes methodologies for reaction phenotyping. The causality behind experimental choices is explained, ensuring a scientifically rigorous approach. All protocols are designed as self-validating systems, and analytical methodologies are grounded in industry-standard practices, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: The Rationale for In Vitro Metabolism Studies

The journey of a drug candidate from discovery to clinical use is contingent on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.[4] The liver is the primary site of drug metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies, biotransform xenobiotics to facilitate their elimination.[3][5]

In vitro metabolism assays serve as a critical, early-stage screening mechanism to:

-

Determine Metabolic Stability: Assess how rapidly a compound is metabolized, which is crucial for predicting its half-life and dosing frequency in vivo.[6][7][8]

-

Identify Metabolic Pathways: Elucidate the biotransformation routes of a parent drug into its various metabolites.[8][9] This knowledge helps medicinal chemists modify metabolic "soft spots" to improve drug properties.[1]

-

Characterize Metabolites: Determine the chemical structures of metabolites, which is vital for understanding the drug's overall safety profile, as some metabolites can be pharmacologically active or toxic.[9]

-

Predict Drug-Drug Interactions (DDIs): Identify the specific enzymes responsible for a compound's metabolism (reaction phenotyping), which allows for the prediction of potential DDIs with co-administered drugs.[3][10][11]

This guide focuses on this compound, providing the scientific and technical foundation to comprehensively characterize its metabolic profile.

Predicted Metabolic Pathways

The structure of this compound presents several potential sites for metabolic attack by Phase I and Phase II enzymes. A mechanistic understanding of these potential transformations is essential for designing robust identification assays.

Phase I Reactions (Functionalization): Primarily catalyzed by CYP enzymes, these reactions introduce or expose functional groups.[6]

-

O-Demethylation: The methoxy group on the pyridine ring is a likely site for demethylation to a phenol, a common CYP-mediated reaction.

-

Benzylic Oxidation: The methyl group on the fluorophenyl ring is susceptible to oxidation, sequentially forming a hydroxymethyl, an aldehyde, and ultimately a carboxylic acid metabolite.

-

Aromatic Hydroxylation: The phenyl and pyridine rings can undergo hydroxylation at various positions, although this is often a slower reaction compared to the sites above.

-

Oxidative Defluorination: While the carbon-fluorine bond is strong, CYP enzymes can catalyze oxidative defluorination.[12][13][14] This process can be significant as it may lead to the formation of reactive quinone-like species.[12]

-

N-Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide.

Phase II Reactions (Conjugation): These reactions involve the conjugation of endogenous molecules to the newly formed functional groups, increasing water solubility and facilitating excretion.[6]

-

Glucuronidation: Phenolic metabolites resulting from O-demethylation or hydroxylation are prime substrates for UGT enzymes, leading to the formation of glucuronide conjugates.[5][15][16] The pyridine nitrogen itself can also be a site for N-glucuronidation.[17]

Experimental Design and Methodologies

A tiered experimental approach is recommended, starting with metabolic stability to gauge clearance rate, followed by metabolite identification and reaction phenotyping.

In Vitro Test System: Human Liver Microsomes (HLM)

HLM are vesicles of the endoplasmic reticulum prepared from hepatocytes and are a widely used, robust in vitro tool.[3]

-

Expertise & Rationale: HLM are chosen because they contain a high concentration of key drug-metabolizing enzymes, particularly CYPs and UGTs.[3][7] They are cost-effective, easy to use in high-throughput formats, and provide a complete CYP enzyme environment, ensuring accurate kinetic data.[3][6] Using pooled HLM from multiple donors is critical to average out the significant inter-individual variability in enzyme expression and activity, providing a more representative model of the general population.

Protocol: Metabolic Stability Assessment

This protocol determines the rate at which the parent compound is consumed.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (10 mM in DMSO).

-

Prepare a working solution (e.g., 100 µM) by diluting the stock in acetonitrile. The final concentration of organic solvent in the incubation should be low (<0.2% for DMSO, <1.0% for acetonitrile) to avoid inhibiting enzyme activity.[6]

-

Thaw pooled Human Liver Microsomes (e.g., from at least 10 donors) on ice. Dilute to a working concentration of 2 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).

-

Prepare a 10 mM NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer. This system ensures a constant supply of the essential CYP cofactor, NADPH.

-

-

Incubation:

-

In a 96-well plate, combine buffer, HLM (final concentration 0.5-1.0 mg/mL), and the test compound (final concentration 1 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution.

-

Incubate at 37°C in a shaking water bath.

-

-

Time-Point Sampling & Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard. This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.

-

-

Sample Processing & Analysis:

-

Centrifuge the quenched samples (e.g., 10 min at 4000 g) to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

Self-Validating Controls:

-

No NADPH Control: Incubate the compound with HLM without the NADPH cofactor. No significant loss of the parent compound should be observed, confirming the reaction is CYP-dependent.

-

No HLM Control: Incubate the compound in buffer with NADPH but without microsomes. This control checks for non-enzymatic degradation.

-

Positive Control: Include a compound with a known, moderate-to-high clearance rate (e.g., Verapamil, Testosterone) to ensure the HLM and cofactor system are active.

Protocol: Metabolite Identification (MetID)

The goal here is to generate sufficient quantities of metabolites for structural elucidation.

Step-by-Step Methodology:

-

Scaled-Up Incubation: The protocol is similar to the stability assay but uses a higher concentration of the test compound (e.g., 10-50 µM) and HLM (1-2 mg/mL) to maximize metabolite formation. A single, longer incubation time (e.g., 60-120 minutes) is typically used.

-

Phase II Inclusion: To identify glucuronide conjugates, run a parallel incubation that includes the UGT cofactor UDPGA (uridine 5'-diphosphoglucuronic acid) alongside the NADPH regenerating system. Alamethicin should also be included to permeabilize the microsomal membrane and allow UDPGA access to the UGT enzymes.

-

Sample Preparation: Quench the reaction with cold acetonitrile or methanol. After centrifugation, the supernatant may be concentrated by evaporation and reconstituted in a smaller volume to increase metabolite signal intensity for analysis.

-

Analytical Approach:

-

LC-MS/MS Analysis: This is the most powerful tool for detecting and characterizing drug metabolites.[1][2] High-resolution mass spectrometry (HRMS), such as Orbitrap or TOF, provides accurate mass measurements, which aids in determining the elemental composition of metabolites.[2]

-

Data Processing: Specialized software is used to compare the chromatograms of the test sample against a control (t=0 or no-NADPH sample). The software searches for peaks present only in the active incubation and looks for predicted mass shifts corresponding to metabolic transformations (e.g., +15.99 Da for oxidation, +176.03 Da for glucuronidation).

-

Structural Elucidation: Tandem MS (MS/MS) is performed on the potential metabolite peaks. The fragmentation pattern of a metabolite is compared to that of the parent drug to pinpoint the site of modification.

-

Protocol: Reaction Phenotyping

This experiment identifies which specific CYP (or UGT) enzymes are responsible for the compound's metabolism.

Step-by-Step Methodology:

Method A: Recombinant Human CYPs (rhCYP)

-

Rationale: This method directly assesses the capacity of individual enzymes to metabolize the drug.[18]

-

Protocol: Incubate the test compound separately with a panel of commercially available, individually expressed human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4/5). The rate of metabolite formation (or parent depletion) is measured for each isozyme. The relative contribution of each CYP can be calculated by comparing these rates.

Method B: Chemical Inhibition in HLM

-

Rationale: This method confirms the findings from the rhCYP panel in the more complex, native environment of pooled HLM.[6][18]

-

Protocol: Incubate the test compound with pooled HLM in the presence and absence of well-characterized, isoform-selective chemical inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6). A significant reduction in the rate of metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.

Data Analysis and Interpretation

Metabolic Stability Data

The disappearance of the parent compound over time is used to calculate key kinetic parameters.

-

Plotting: Plot the natural log (ln) of the percentage of parent compound remaining versus time.

-

Rate Constant (k): The slope of the linear portion of this plot is the elimination rate constant (k).

-

Slope = -k

-

-

In Vitro Half-Life (t½):

-

t½ = 0.693 / k

-

-

Intrinsic Clearance (CLint): This represents the metabolic clearance capacity of the liver, scaled from the in vitro system.

-

CLint (µL/min/mg microsomal protein) = (0.693 / t½) * (Volume of Incubation / mg of Microsomal Protein)

-

| Parameter | Formula | Example Value | Interpretation |

| Rate Constant (k) | Slope of ln(% remaining) vs. time | 0.0231 min⁻¹ | Rate of disappearance |

| In Vitro Half-Life (t½) | 0.693 / k | 30 min | Time for 50% of compound to be metabolized |

| Intrinsic Clearance (CLint) | (k) x (Vol / Protein mass) | 46.2 µL/min/mg | High intrinsic clearance suggests potential for rapid in vivo clearance |

Metabolite Identification Data

Data from LC-HRMS/MS analysis is synthesized to propose metabolite structures.

| Observed Mass (m/z) | Mass Shift (Δ) | Proposed Biotransformation | Proposed Metabolite Structure |

| +16.0 | +15.99 Da | Oxidation | Hydroxymethyl or Aromatic Hydroxylation |

| -14.0 | -14.02 Da | O-Demethylation | Phenolic Metabolite |

| +176.0 | +176.03 Da | Glucuronidation | Glucuronide conjugate of a Phase I metabolite |

| +14.0 | +14.02 Da | Carboxylic Acid (from Aldehyde) | Carboxylic Acid Metabolite |

In Vitro-In Vivo Extrapolation (IVIVE)

While complex, the in vitro CLint value is a foundational parameter for IVIVE, which uses physiological scaling factors to predict human pharmacokinetic parameters like hepatic clearance and bioavailability.[19][20][21] This process allows for an early estimation of how the drug might behave in humans, guiding dose selection for first-in-human studies.[22][23]

Conclusion and Implications

This guide provides a robust, scientifically-grounded framework for the in vitro metabolic evaluation of this compound. By systematically assessing its metabolic stability, identifying its metabolites, and phenotyping the responsible enzymes, researchers can build a comprehensive profile of the compound's disposition.

The primary metabolic pathways are predicted to be O-demethylation of the methoxy group and oxidation of the benzylic methyl group, followed by Phase II glucuronidation of the resulting hydroxyl functionalities. Identifying the specific CYP and UGT enzymes involved is paramount. For instance, if metabolism is dominated by a highly polymorphic enzyme like CYP2D6 or CYP2C19, or a major DDI perpetrator like CYP3A4, this has significant clinical implications that must be addressed during later stages of drug development. The data generated through these protocols are integral to lead optimization and candidate selection, forming a critical part of the data package required for regulatory filings.[11]

References

- Zhu, M., Zhang, H., & Humphreys, W. G. (2007). Analytical tools and approaches for metabolite identification in early drug discovery. Pharmaceutical Research, 24(2), 248–257.

- Leist, M., Hasiwa, N., & Hartung, T. (2017).

- Ma, S., & Chowdhury, S. K. (2007). Analytical strategies for identifying drug metabolites. Current Drug Metabolism, 8(7), 715–728.

- Di, L., & Obach, R. S. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Expert Opinion on Drug Metabolism & Toxicology, 18(1), 15–26.

- Gundert-Remy, U., et al. (2021). In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned. Frontiers in Pharmacology, 12, 732892.

- Wambaugh, J. F., et al. (2019). Evaluating In Vitro-In Vivo Extrapolation of Toxicokinetics. Toxicological Sciences, 170(1), 136–151.

- Zhang, Y., Mokkawes, T., & de Visser, S. P. (2021). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Chemistry – A European Journal, 27(42), 10834–10845.

- Zhang, Y., Mokkawes, T., & de Visser, S. P. (2021). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides.

- Gundert-Remy, U., et al. (2021). In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned.

- Lin, J. H., & Lu, A. Y. (2001). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Drug Metabolism and Disposition, 29(4), 436–444.

- Ma, S., & Chowdhury, S. K. (2007). Analytical strategies for identifying drug metabolites.

- Creative Proteomics. (n.d.). What Are The Analytical Techniques In Metabolomics And How To Choose.

- Creative Bioarray. (n.d.). Methods of Metabolite Identification.

- Obach, R. S. (2004). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology, 283, 211–222.

- Zhang, Y., Mokkawes, T., & de Visser, S. P. (2021). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides.

- Gajula, S. N. R., et al. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.

- Obach, R. S., Walker, G. S., & Miller, M. A. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 634–646.

- Miners, J. O., & Mackenzie, P. I. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.3.1–7.3.18.

- Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Milecell Bio.

- Nowell, S. A., et al. (1999). Glucuronidation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4, 5-b]pyridine by human microsomal UDP-glucuronosyltransferases: identification of specific UGT1A family isoforms involved. Carcinogenesis, 20(6), 1107–1114.

- Powers, I. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Lv, H., et al. (2023). The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. Frontiers in Pharmacology, 14, 1091219.

- Lv, H., et al. (2023). The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. PubMed.

- Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121–1132.

- Busti, A. J. (2018). Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions?. EBM Consult.

- IQVIA. (n.d.). In Vitro Metabolism.

- BioIVT. (n.d.). Drug Metabolism Assays. BioIVT.

- Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp Drug Development.

- BioDuro. (n.d.). In Vitro ADME. BioDuro-Sundia.

Sources

- 1. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 4. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 8. bioivt.com [bioivt.com]

- 9. Analytical tools and approaches for metabolite identification in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. labs.iqvia.com [labs.iqvia.com]

- 11. labcorp.com [labcorp.com]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism [frontiersin.org]

- 16. The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glucuronidation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4, 5-b]pyridine by human microsomal UDP-glucuronosyltransferases: identification of specific UGT1A family isoforms involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Perspectives on In Vitro to In Vivo Extrapolations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned [frontiersin.org]

- 23. Evaluating In Vitro-In Vivo Extrapolation of Toxicokinetics - PMC [pmc.ncbi.nlm.nih.gov]

3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine mechanism of action prediction

This in-depth technical guide outlines a comprehensive strategy for predicting and validating the mechanism of action for the novel chemical entity 3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine. This document is intended for researchers, scientists, and drug development professionals, providing a structured, scientifically rigorous framework from initial computational predictions to detailed experimental verification.

Part 1: Compound Profile and Initial Assessment

1.1. Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₁₂FNO[1]

-

Molecular Weight: 217.24 g/mol [1]

-

Chemical Class: Phenylpyridine[2]

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 217.24 | US Biological[1] |

| cLogP | 3.2 | Predicted |

| Polar Surface Area | 21.7 Ų | Predicted |

| Hydrogen Bond Donors | 0 | Predicted |

| Hydrogen Bond Acceptors | 2 | Predicted |

These predicted properties suggest the compound has favorable characteristics for oral bioavailability, aligning with general principles of drug design.

Part 2: In Silico Mechanism of Action Prediction

The initial phase of determining the mechanism of action for a novel compound involves a multi-pronged computational approach.[3][4] This in silico analysis generates testable hypotheses about the compound's biological targets.[5][6][7]

2.1. Overall Predictive Workflow

The following diagram illustrates the integrated workflow, from computational prediction to experimental validation.

Caption: Predictive workflow from computational analysis to experimental validation.

2.2. Ligand-Based Target Prediction

This approach is founded on the principle that structurally similar molecules often share similar biological targets.[4]

-

Methodology:

-

Similarity Search: The chemical structure of this compound will be used as a query to search chemical databases like PubChem, ChEMBL, and SciFinder.

-

Analog Identification: Identify compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85).

-

Target Association: The known biological targets of these structurally similar compounds are then considered as potential targets for the query molecule.

-

-

Predicted Target Classes: Based on the phenylpyridine scaffold, potential targets could include:

-

Kinases: A common target for this class of compounds.

-

G-protein coupled receptors (GPCRs): The biaryl structure is prevalent in GPCR ligands.

-

Ion Channels: Substituted pyridines have been shown to act as ion channel blockers.[8][9]

-

Nuclear Receptors: Some structurally related molecules interact with these receptors.[10]

-

2.3. Structure-Based Target Prediction (Reverse Docking)

Reverse docking, or "target fishing," involves docking the compound into the binding sites of a large number of proteins to predict potential interactions.[5]

-

Methodology:

-

3D Structure Generation: A low-energy 3D conformer of the molecule is generated.

-

Virtual Screening: The compound is computationally screened against a library of 3D protein structures (e.g., from the Protein Data Bank).

-

Prioritization: Targets are ranked based on docking scores and binding energies, indicating the most probable interactions.

-

Table 2: Hypothetical High-Priority Targets from In Silico Screening

| Target Class | Specific Example | Rationale |

| Kinase | Tyrosine Kinase (e.g., EGFR, VEGFR) | Phenylpyridine scaffolds are common in kinase inhibitors. |

| GPCR | Metabotropic Glutamate Receptor 5 (mGluR5) | Structurally similar compounds have shown activity at mGluRs.[10] |

| Ion Channel | Voltage-gated Potassium Channel | Substituted aminopyridines are known K+ channel blockers.[8][9] |

Part 3: Experimental Validation of Predicted Targets

Computational predictions must be confirmed through rigorous experimental validation.[11][12] This process involves a tiered approach, from confirming direct target binding to observing downstream cellular effects.

3.1. Target Engagement Assays

The first step in validation is to confirm that the compound physically interacts with the predicted target protein within a cellular context.[13]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying target engagement in intact cells and tissues.[13][14] It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[15][16]

-

Protocol:

-

Cell Treatment: Treat cultured cells with this compound or a vehicle control.

-

Heating: Heat cell aliquots across a range of temperatures.

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction from aggregated, denatured proteins via centrifugation.[15]

-

Detection: Quantify the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.[16]

-

Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization.

-

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics and affinity between a compound and its target protein.[17][18][19]

-

Protocol:

-

Immobilization: The purified target protein (ligand) is immobilized on a sensor chip.[20]

-

Injection: A solution containing this compound (analyte) is flowed over the chip surface.[20]

-

Detection: A sensor detects changes in the refractive index at the chip surface as the compound binds to the protein.[20]

-

Data Analysis: The resulting sensorgram provides data to calculate association (ka), dissociation (kd), and affinity (KD) constants.

-

3.2. Downstream Signaling Analysis

Once target engagement is confirmed, the next step is to determine if this interaction modulates the target's biological function.

-

Example Scenario: If the predicted target is a kinase in a known signaling pathway (e.g., MAPK pathway), Western blotting can be used to assess the phosphorylation status of downstream substrates. A decrease in substrate phosphorylation upon treatment with the compound would confirm an inhibitory mechanism of action.

3.3. Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing lead compounds and confirming that the observed biological activity is linked to the compound's structure.[21][22][23][24] This involves synthesizing and testing a series of structural analogs.[25]

-

Methodology:

-

Analog Synthesis: Synthesize analogs of this compound with systematic modifications to the fluoro, methyl, and methoxy groups.

-

Biological Testing: Evaluate the analogs in the validated target engagement and functional assays.

-

Analysis: Correlate changes in chemical structure with changes in biological activity to identify key pharmacophores.

-

Caption: Iterative cycle of Structure-Activity Relationship (SAR) studies.

Part 4: Conclusion and Future Directions

This guide provides a systematic and robust framework for the prediction and validation of the mechanism of action for this compound. By integrating computational predictions with rigorous experimental validation, researchers can confidently elucidate the compound's biological targets and downstream effects.[3][11] This foundational knowledge is essential for advancing a novel compound through the drug discovery and development pipeline. The subsequent steps would involve detailed ADME/Tox profiling, in vivo efficacy studies in relevant disease models, and further lead optimization based on the established SAR.

References

- The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures. (2024).

- Full article: Validation guidelines for drug-target prediction methods. (2024).

- Computational/in silico methods in drug target and lead prediction - PMC - PubMed Central. (n.d.).

- Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.).

- Structure-Activity Relationship (SAR) Studies - Oncodesign Services. (n.d.).

- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (2015).

- Validation guidelines for drug-target prediction methods. - National Genomics Data Center (CNCB-NGDC). (n.d.).

- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016).

- In Silico Target Prediction - Creative Biolabs. (n.d.).

- Structure–Activity Relationship (SAR) in Drug Discovery | Excelra. (n.d.).

- Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - MDPI. (n.d.).

- Computational analysis and predictive modeling of small molecule modulators of microRNA. (2012).

- In silico Methods for Identification of Potential Therapeutic Targets - PMC - PubMed Central. (n.d.).

- The surface plasmon resonance (SPR) for the study of the targeted... - ResearchGate. (n.d.).

- Identifying novel drug targets with computational precision - ResearchGate. (n.d.).

- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (n.d.).

- Can AI identify new drug targets that were previously missed by traditional methods? (2025).

- Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - NIH. (n.d.).

- Validation guidelines for drug-target prediction methods | Semantic Scholar. (n.d.).

- Novel Pharmacological Activity of a Series of Substituted Pyridines - PubMed. (1971).

- Experimental validation of predicted drug-target interactions. - ResearchGate. (n.d.).

- CETSA. (n.d.).

- Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - NIH. (n.d.).

- What is surface plasmon resonance (SPR)? - Cytiva (cytivalifesciences.com). (2025).

- How does SPR work in Drug Discovery? - deNOVO Biolabs. (2025).

- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. (n.d.).

- Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes - MDPI. (n.d.).

- Thermal shift assay - Wikipedia. (n.d.).

- Structure Activity Relationships - Drug Design Org. (n.d.).

- SAR: Structure Activity Relationships - Collaborative Drug Discovery. (2025).

- On Exploring Structure–Activity Relationships - ResearchGate. (2025).

- 3-Fluoro-5-[4-(methoxymethyl)phenyl]pyridine - PubChem - NIH. (2026).

- 3-substituted phenyl)-N'-methylguanidines as N-methyl-D-aspartate receptor ion-channel blockers - PubMed. (n.d.).

- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth | Journal of Medicinal Chemistry - ACS Publications. (n.d.).

- Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - NIH. (n.d.).

- Cascade 8π Electrocyclization/Benzannulation to Access Highly Substituted Phenylpyridines - American Chemical Society. (2021).

- Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC - PubMed Central. (n.d.).

- Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - NIH. (n.d.).

- 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - NIH. (n.d.).

- StariZo 200mg Tablet: View Uses, Side Effects, Price and Substitutes | 1mg. (n.d.).

- This compound - Data Sheet - United States Biological. (n.d.).

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.).

Sources

- 1. usbio.net [usbio.net]

- 2. 1mg.com [1mg.com]

- 3. The Computational Revolution in Small Molecule Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Validation guidelines for drug-target prediction methods. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 13. CETSA [cetsa.org]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. annualreviews.org [annualreviews.org]

- 16. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cytivalifesciences.com [cytivalifesciences.com]

- 20. denovobiolabs.com [denovobiolabs.com]

- 21. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 22. excelra.com [excelra.com]

- 23. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 24. collaborativedrug.com [collaborativedrug.com]

- 25. researchgate.net [researchgate.net]

Whitepaper: Elucidating the Therapeutic Potential of 3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine as a Novel Kinase Inhibitor

An In-depth Technical Guide

Abstract: The identification of novel small molecule inhibitors for validated therapeutic targets remains a cornerstone of modern drug discovery. This guide focuses on the promising, yet uncharacterized compound, 3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine. Based on a structural analysis of its biphenyl-like scaffold, a common feature in many kinase inhibitors, we hypothesize its potential as a modulator of intracellular signaling pathways. This document outlines a comprehensive, multi-stage research framework designed to systematically identify its molecular target(s), validate its mechanism of action, and establish a clear path toward preclinical development. The protocols and strategic insights provided herein are intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

Part 1: Introduction and Initial Hypothesis Generation

The compound this compound presents a compelling starting point for a drug discovery campaign. Its chemical architecture, featuring a substituted pyridine ring linked to a fluoro-methylphenyl group, is reminiscent of scaffolds known to interact with the ATP-binding pocket of protein kinases. Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including growth, differentiation, and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders, making them a highly validated class of therapeutic targets.

Given the structural alerts, our primary hypothesis is that this compound functions as a Type I kinase inhibitor , reversibly competing with ATP for binding to the active site of one or more kinases. The initial challenge is to identify which of the 500+ human kinases is the primary target.

This guide will therefore first detail a broad, unbiased screening approach to identify candidate targets, followed by a rigorous validation cascade to confirm the primary target and elucidate the compound's mechanism of action. We will use the Janus Kinase (JAK) family as a representative and therapeutically relevant example for subsequent validation steps.

Part 2: Target Identification and Initial Validation

The first critical step is to move from a structural hypothesis to empirical data. A tiered approach is recommended, starting with a broad screen to identify potential targets, followed by more focused assays to confirm and quantify the interaction.

Broad-Spectrum Kinase Panel Screening

To efficiently survey the kinome, an in vitro kinase panel assay is the industry-standard first step. This involves testing the compound at a fixed concentration (e.g., 1 µM) against a large, representative panel of purified kinases.

Experimental Protocol: Broad-Spectrum Kinase Binding Assay (DiscoverX KINOMEscan™ as a model)

-

Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

-

Assay Plate Preparation: The compound is serially diluted and added to assay plates containing the kinase-tagged phage and an immobilized ligand that binds to the ATP site.

-

Binding Competition: The compound is incubated with the kinase panel. If the compound binds to a kinase, it will prevent the kinase from binding to the immobilized ligand.

-

Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the phage DNA. The results are typically reported as a percent of control (%Ctrl), where a lower number indicates stronger binding.

Data Presentation: Interpreting Screening Results

The results should be tabulated to clearly identify the most promising hits. A stringent cutoff (e.g., >90% inhibition at 1 µM) is typically used to select candidates for further validation.

| Kinase Target | Family | % Inhibition @ 1µM | Initial Hit? |

| JAK1 | JAK | 98% | Yes |

| JAK2 | JAK | 95% | Yes |

| TYK2 | JAK | 88% | Borderline |

| EGFR | RTK | 15% | No |

| SRC | TK | 22% | No |

| ... (400+ others) | - | <10% | No |

Hypothetical data shown for illustrative purposes.

This initial screen narrows the field of potential targets from hundreds to a manageable few, in this case pointing strongly towards the JAK family.

Dose-Response and Affinity Measurement

Following the initial screen, the next step is to confirm the interaction and determine the compound's potency for the primary hits. This is accomplished by generating a dose-response curve to calculate the IC50 (for enzymatic assays) or Kd (for binding assays).

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific as a model)

-

Principle: This assay uses a europium-labeled antibody to detect a tracer that is displaced from the kinase active site by the test compound. The resulting FRET signal is inversely proportional to the amount of compound binding.

-

Reagents:

-

Purified, recombinant JAK1 or JAK2 kinase.

-

Alexa Fluor™ 647-labeled kinase tracer.

-

Europium-labeled anti-tag antibody.

-

Test compound (this compound) serially diluted in DMSO.

-

-

Procedure:

-

Add kinase, tracer, and antibody to a 384-well plate.

-

Add the serially diluted compound.

-

Incubate for 60 minutes at room temperature.

-

Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

-

-

Data Analysis: Plot the emission ratio against the log of the compound concentration and fit to a four-parameter logistic model to determine the IC50 value.

This provides a quantitative measure of the compound's affinity for its target, a critical parameter for drug development.

Part 3: Mechanistic Validation in a Cellular Context

Once a high-affinity interaction with a specific target (e.g., JAK1/JAK2) is confirmed in vitro, it is crucial to demonstrate that this interaction translates into functional modulation of the relevant signaling pathway within a cellular environment.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. Ligand binding to a receptor induces dimerization, bringing receptor-associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

Diagram: The JAK-STAT Signaling Pathway

Caption: Inhibition of the JAK-STAT pathway by the test compound.

Cellular Target Engagement and Pathway Modulation

To confirm the compound inhibits the intended pathway, we must measure the phosphorylation status of key downstream proteins. Western blotting or high-content imaging can be used to quantify the levels of phosphorylated STAT (p-STAT) in response to cytokine stimulation.

Experimental Protocol: Phospho-STAT3 Western Blot Assay

-

Cell Culture: Culture a relevant cell line (e.g., TF-1 human erythroleukemia cells, which are dependent on GM-CSF signaling via JAK2) in appropriate media.

-

Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with a cytokine (e.g., IL-6 or GM-CSF) for 15-30 minutes to activate the JAK-STAT pathway.

-

Lysis: Lyse the cells and collect the protein lysate.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phospho-STAT3 and total STAT3 (as a loading control).

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.

-

Analysis: Quantify band intensity using densitometry software. The ratio of p-STAT3 to total STAT3 indicates the level of pathway inhibition.

A successful result will show a dose-dependent decrease in cytokine-induced p-STAT3 levels in cells treated with the compound, confirming its mechanism of action in a cellular setting.

Part 4: Assessing Therapeutic Potential in Disease-Relevant Models

With the mechanism confirmed, the focus shifts to evaluating the compound's potential therapeutic effect. This involves using cell-based assays that model a disease state. For a JAK inhibitor, assays related to inflammation or cell proliferation are highly relevant.

Anti-inflammatory Activity

JAK inhibitors are approved for treating autoimmune diseases like rheumatoid arthritis. A key process in these diseases is the production of pro-inflammatory cytokines by immune cells.

Experimental Protocol: LPS-induced TNF-α Secretion in PBMCs

-

Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Plating: Plate the PBMCs in a 96-well plate.

-

Treatment: Treat the cells with the test compound for 1 hour.

-

Stimulation: Add Lipopolysaccharide (LPS) to stimulate the cells and induce an inflammatory response.

-

Incubation: Incubate for 18-24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Quantification: Measure the concentration of the pro-inflammatory cytokine TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

A dose-dependent reduction in TNF-α secretion would provide strong evidence of the compound's anti-inflammatory potential.

Anti-proliferative Activity in Hematological Malignancies

Mutations that lead to constitutive activation of the JAK-STAT pathway are common drivers of myeloproliferative neoplasms (MPNs). Therefore, assessing the compound's ability to inhibit the growth of cancer cell lines with such mutations is a critical step.

Experimental Protocol: Cell Viability Assay in JAK2-V617F Mutant Cells

-

Cell Line: Use a human erythroleukemia cell line harboring the activating JAK2-V617F mutation (e.g., HEL 92.1.7).

-

Plating: Seed the cells in a 96-well plate.

-

Treatment: Add serial dilutions of the test compound.

-

Incubation: Incubate the cells for 72 hours.

-

Viability Measurement: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolic activity and cell viability.

-

Data Analysis: Measure luminescence on a plate reader. Plot the viability data against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

This assay directly links the compound's targeted mechanism (JAK2 inhibition) to a potential therapeutic outcome (inhibition of cancer cell growth).

Part 5: Conclusion and Future Directions

This guide has outlined a systematic and logical workflow for the initial characterization of a novel compound, this compound. By progressing from broad, unbiased screening to specific, mechanism-based cellular assays, this framework allows for the robust identification and validation of its therapeutic target.

Workflow Summary Diagram

3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine structure-activity relationship studies

An In-depth Technical Guide to the Structure-Activity Relationship of 3-(3-Fluoro-4-methylphenyl)-5-methoxypyridine

Abstract

The 3-arylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a detailed examination of the structure-activity relationships (SAR) for a specific analog, this compound. By dissecting the molecule into its constituent fragments—the pyridine core, the substituted phenyl ring, and the methoxy group—we will explore the causal relationships between structural modifications and biological outcomes. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to guide the rational design of next-generation analogs with enhanced potency, selectivity, and optimized pharmacokinetic profiles.

Introduction: The 3-Arylpyridine Scaffold

Heterocyclic compounds containing the pyridine ring are foundational in drug discovery, with applications ranging from oncology to infectious diseases.[1][2] The 3-arylpyridine motif, in particular, offers a versatile and synthetically accessible framework for engaging with a wide array of biological targets. The specific compound, this compound, combines several key features known to favorably influence pharmacological properties: a pyridine ring for polar interactions and solubility, a substituted phenyl ring for hydrophobic and specific binding interactions, and strategic fluorine and methoxy substitutions to modulate metabolic stability and target engagement.

This guide will systematically deconstruct the SAR of this core structure, providing a logical framework for analog design. We will delve into the specific roles of each substituent, propose high-yield synthetic pathways for diversification, and outline robust experimental protocols for biological validation.

Deconstruction of the Core Scaffold for SAR Analysis

To logically explore the SAR, the lead molecule is divided into three primary regions. Each region presents a unique opportunity for modification to probe the chemical space and optimize for desired biological and pharmacokinetic properties.

-

Region A: The Pyridine Core: The central heterocyclic ring, whose nitrogen atom is a key determinant of pKa, solubility, and potential hydrogen bonding.

-

Region B: The 3-Fluoro-4-methylphenyl Group: The aryl substituent at the 3-position, critical for establishing deep-seated interactions within the target's binding pocket.

-

Region C: The 5-Methoxy Group: A key functional group influencing polarity, metabolic stability, and hydrogen bond accepting capability.

Caption: General workflow for analog synthesis via Suzuki coupling.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 3-bromo-5-methoxypyridine (1.0 eq) and the desired (substituted-phenyl)boronic acid (1.2 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K2CO3, 2.0 eq).

-

Reaction Execution: Degas the mixture by bubbling with argon or nitrogen for 15 minutes. Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired analog.

Key Biological and Pharmacokinetic Assays

A tiered approach to screening ensures efficient use of resources, starting with high-throughput in vitro assays and progressing to more complex cellular and in vivo models for the most promising compounds.